(4-(4-Chlorophenyl)piperidin-4-yl)methanamine
Description
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperidin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLCCZLMCFFXTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CN)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Chlorophenyl Piperidin 4 Yl Methanamine and Its Analogues
Established Synthetic Routes
Established synthetic strategies for (4-(4-Chlorophenyl)piperidin-4-yl)methanamine predominantly rely on robust and well-documented reactions, including reductive amination and the use of key precursors to build the piperidine (B6355638) core and introduce the necessary functional groups. Catalytic hydrogenation also represents a crucial step in the final stages of several synthetic sequences.
Reductive Amination Strategies for the Compound
Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds and is a cornerstone in the synthesis of substituted piperidines. This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.
In a common approach to synthesizing the target compound's core structure, a reductive amination reaction can be employed between N-Boc-4-piperidone and an appropriate amine. For the direct synthesis of analogues, this reaction is highly effective. For instance, the reaction of N-Boc-4-piperidone with aniline in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) yields tert-butyl 4-(phenylamino)piperidine-1-carboxylate dtic.mil. This strategy can be adapted to introduce various aryl or alkyl groups at the nitrogen of the piperidine.
While not a direct route to the title compound in one step, multi-step processes involving reductive amination are common. A plausible pathway could involve the initial synthesis of a 4-substituted piperidine precursor, followed by modifications to introduce the aminomethyl group. The choice of reducing agent is critical, with sodium triacetoxyborohydride being favored for its mildness and selectivity for iminium ions over ketones dtic.mil.
| Reactants | Reagents | Product | Reference |
| N-Boc-4-piperidone, Aniline | Sodium triacetoxyborohydride (STAB), Acetic acid | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | dtic.mil |
Role of Key Precursors in Compound Synthesis (e.g., 4-chlorobenzaldehyde, N-Boc-piperidone)
The synthesis of this compound heavily relies on the strategic use of key precursor molecules that provide the essential carbon framework and functional groups. Among these, N-Boc-4-piperidone and 4-chlorobenzaldehyde are of paramount importance.
N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate) is a versatile building block in piperidine synthesis caymanchem.comincb.org. The tert-butoxycarbonyl (Boc) protecting group serves to deactivate the piperidine nitrogen, preventing unwanted side reactions, and can be readily removed under acidic conditions in a later synthetic step. The ketone functionality at the C4 position is the primary site for introducing the 4-chlorophenyl group and the precursor to the methanamine moiety.
A common strategy involves the reaction of N-Boc-4-piperidone with an organometallic reagent derived from a 4-chlorophenyl source. For example, a Grignard reaction between N-Boc-4-piperidone and 4-chlorophenylmagnesium bromide would yield tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate. This tertiary alcohol is a key intermediate that can then be further functionalized.
4-Chlorobenzaldehyde , while not always directly incorporated in its aldehyde form in every synthetic route, serves as a readily available and cost-effective source of the 4-chlorophenyl group. It can be converted into the corresponding Grignard reagent or other organometallic species required for addition to the piperidone ring.
An alternative approach involves a multi-component reaction where precursors like 4-chlorobenzaldehyde could be used more directly. However, the Grignard addition to N-Boc-4-piperidone remains a more controlled and widely practiced method for establishing the 4-aryl-4-hydroxypiperidine core.
Catalytic Hydrogenation Approaches in Piperidinyl-Methanamine Formation
Catalytic hydrogenation is a crucial reduction method employed in the synthesis of piperidinyl-methanamine derivatives, particularly for the conversion of a nitrile group to a primary amine. This method offers high efficiency and is often performed under mild conditions with a variety of catalysts.
A highly plausible and efficient route to this compound involves the synthesis of a 4-(4-chlorophenyl)-4-cyanopiperidine intermediate. This nitrile can be prepared from the corresponding 4-hydroxy precursor through a nucleophilic substitution reaction. The subsequent reduction of the nitrile group to the aminomethyl group is effectively achieved through catalytic hydrogenation.
Commonly used catalysts for this transformation include Raney nickel, palladium on carbon (Pd/C), or rhodium-based catalysts. The reaction is typically carried out in a solvent such as methanol or ethanol under a hydrogen atmosphere. The pressure of hydrogen gas can be varied to optimize the reaction rate and selectivity.
For example, the reduction of a nitrile to a primary amine is a standard transformation in organic synthesis. The hydrogenation of the cyano group provides the desired methanamine functionality directly. This approach avoids the use of metal hydride reducing agents which can sometimes lead to over-reduction or other side reactions.
| Starting Material | Reagents | Product |
| 4-(4-chlorophenyl)-4-cyanopiperidine | H₂, Raney Nickel or Pd/C | This compound |
Advanced Synthetic Approaches and Reaction Conditions for Analogues
The development of novel analogues of this compound often requires more sophisticated synthetic strategies that allow for greater molecular diversity. Advanced techniques such as Wittig reactions and palladium-catalyzed cross-coupling reactions are instrumental in achieving these goals.
Utilization of Wittig Reactions and Subsequent Hydrolysis Steps
The Wittig reaction is a powerful tool for the formation of carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. This reaction can be ingeniously applied to the synthesis of piperidine analogues by introducing an exocyclic double bond at the C4 position, which can then be further functionalized.
A synthetic strategy for preparing analogues could begin with N-Boc-4-piperidone. A Wittig reaction with a phosphonium ylide, such as (cyanomethyl)triphenylphosphonium chloride, would yield tert-butyl 4-(cyanomethylene)piperidine-1-carboxylate. The resulting α,β-unsaturated nitrile is a versatile intermediate.
This intermediate can then undergo a Michael addition with a 4-chlorophenyl organocuprate, which would introduce the desired aryl group at the 4-position. Subsequent reduction of the nitrile group, as described in the catalytic hydrogenation section, would lead to the desired aminomethyl functionality. Finally, removal of the Boc protecting group would yield the target analogue.
Alternatively, the Wittig reaction can be used to introduce a two-carbon chain that can be later converted to the aminomethyl group. For example, a Wittig reaction with an ester-containing ylide could be followed by reduction of the ester to an alcohol, conversion to a leaving group, and subsequent displacement with an azide, followed by reduction to the amine.
Palladium-Catalyzed Cross-Coupling Reactions in Aryl Substitution (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized the synthesis of biaryl compounds and are highly applicable to the synthesis of analogues of this compound with diverse aryl substitutions.
To utilize this methodology, a precursor with a suitable leaving group at the 4-position of the piperidine ring is required. A common approach would be to start with a 4-bromo- or 4-triflyloxy-1,2,3,6-tetrahydropyridine derivative. The synthesis of such a precursor could be achieved from N-Boc-4-piperidone.
The Suzuki-Miyaura coupling reaction would then involve the palladium-catalyzed reaction of this precursor with a variety of arylboronic acids or their esters. This would allow for the introduction of a wide range of substituted or unsubstituted aryl groups at the C4 position, in place of the 4-chlorophenyl group. For example, reacting the 4-bromo-tetrahydropyridine precursor with phenylboronic acid would yield the corresponding 4-phenyl-tetrahydropyridine derivative.
Following the cross-coupling reaction, the double bond in the tetrahydropyridine ring can be reduced, and the aminomethyl group can be installed using methods previously described, such as conversion to a nitrile followed by reduction. This approach offers a high degree of flexibility in the late-stage diversification of the aryl moiety.
| Reactants | Catalyst/Reagents | Product | Reference |
| 4-Bromo-1-Boc-1,2,3,6-tetrahydropyridine, Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 1-Boc-4-aryl-1,2,3,6-tetrahydropyridine | nih.govnih.gov |
Meerwein Arylation Protocols in Precursor Synthesis
The Meerwein arylation reaction serves as a powerful tool for the formation of carbon-carbon bonds, a crucial step in the synthesis of precursors for this compound. This reaction typically involves the copper-catalyzed addition of an aryl diazonium salt to an electron-deficient alkene. orgsyn.org In the context of synthesizing the target compound's precursors, this method allows for the introduction of the 4-chlorophenyl group onto an aliphatic chain, which can then be further manipulated and cyclized to form the piperidine ring.
The process begins with the diazotization of 4-chloroaniline. This is achieved by treating the aniline with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0–5°C), to form the 4-chlorobenzenediazonium chloride salt. orgsyn.org This diazonium salt is the key arylating agent in the reaction.
The subsequent Meerwein arylation involves the reaction of this diazonium salt with an activated olefin, such as methyl vinyl ketone, in the presence of a copper(II) salt catalyst. orgsyn.org The reaction proceeds via a radical mechanism. The copper salt facilitates the decomposition of the diazonium salt to generate an aryl radical. This radical then adds to the double bond of the alkene. The regioselectivity of this addition is influenced by steric and radical delocalization effects. orgsyn.org
For instance, the reaction of 4-chlorobenzenediazonium chloride with methyl vinyl ketone results in the formation of 4-(4-chlorophenyl)butan-2-one. orgsyn.org This ketone is a valuable precursor that can undergo further reactions, such as reductive amination and cyclization, to construct the 4-(4-chlorophenyl)piperidine (B1270657) core.
The yields of the Meerwein arylation can be influenced by the substituents on the alkene. Bulky substituents at the β-position of the alkene tend to result in lower yields. orgsyn.org The table below summarizes the reductive arylation of various electron-deficient olefins with arenediazonium salts, illustrating the scope of the reaction.
Table 1: Reductive Arylation of Electron-Deficient Olefins by Arenediazonium Salts orgsyn.org
| Aryl Substituent (X) | R | R' | Alkene Substituent (Y) | Yield (%) |
|---|---|---|---|---|
| 4-OCH₃ | H | H | COCH₃ | 65 |
| H | H | H | COCH₃ | 75 |
| 4-Br | H | H | COCH₃ | 68 |
| 4-Cl | H | H | CHO | 63 |
| 4-Cl | CH₃ | H | COCH₃ | 44 |
| 4-Cl | CH(CH₃)₂ | H | COCH₃ | 28 |
| 4-Cl | H | H | CN | 25 |
| 4-Cl | H | H | COOH | 33 |
Considerations for Industrial Scale Synthesis of the Compound
The transition from laboratory-scale synthesis to industrial-scale production of this compound and its precursors necessitates careful consideration of factors such as process safety, cost-effectiveness, scalability, and environmental impact. The chosen synthetic route must be robust, reproducible, and economically viable for large-scale manufacturing. asianpubs.org Key precursors, such as 4-(4-chlorophenyl)piperidin-4-ol, are significant in the synthesis of various pharmaceutical compounds, making their industrial production a subject of considerable research. guidechem.com
Large-Scale Batch Processes
Large-scale batch processing is a conventional and widely used approach in the pharmaceutical industry for manufacturing active pharmaceutical ingredients (APIs). This method involves carrying out a sequence of chemical reactions in large, stirred-tank reactors. For the synthesis of precursors like 4-(4-chlorophenyl)piperidin-4-ol, a common and industrially viable batch process involves the Grignard reaction.
This process typically starts with the reaction of a Grignard reagent, such as 4-chlorophenylmagnesium bromide, with an N-protected piperidinone derivative. The N-protecting group is crucial for preventing side reactions and is later removed in a subsequent step. The reaction is carried out in a large reactor under controlled temperature and pressure. After the reaction is complete, the mixture undergoes a series of work-up steps, including quenching, extraction, washing, and purification (often by crystallization or chromatography) to isolate the desired product.
Key considerations for large-scale batch synthesis include:
Heat Management: Grignard reactions are often exothermic. Efficient heat transfer and temperature control are critical to ensure reaction safety and prevent runaway reactions.
Raw Material Handling: The safe handling and charging of large quantities of reagents, some of which may be hazardous, are paramount.
Process Control: Monitoring reaction progress and ensuring consistency between batches is essential for product quality.
Isolation and Purification: Developing efficient and scalable methods for product isolation and purification to meet stringent purity requirements is a significant challenge.
One widely used industrial method for a key precursor involves using bromobenzene as a starting material, which undergoes a Grignard reaction, followed by reactions with ammonium (B1175870) chloride and formaldehyde. guidechem.com This route is favored due to the availability of raw materials and lower costs. guidechem.com
Continuous Flow Synthesis Techniques
Continuous flow synthesis is emerging as a powerful technology for pharmaceutical research and production, offering several advantages over traditional batch processing. nih.gov This technique involves pumping reagents through a network of tubes or microreactors where the reaction occurs. The product is continuously collected at the outlet.
The adoption of continuous flow technology for the synthesis of this compound or its precursors can lead to significant improvements in efficiency, safety, and scalability. almacgroup.com
Advantages of Continuous Flow Synthesis:
Enhanced Safety: The small reaction volumes within the flow reactor minimize the risk associated with handling hazardous reagents and managing exothermic reactions. The high surface-area-to-volume ratio allows for rapid and efficient heat transfer. almacgroup.com
Improved Control: Precise control over reaction parameters such as temperature, pressure, and residence time leads to better reproducibility and higher yields. durham.ac.uk
Scalability: Scaling up production is achieved by either running the system for longer periods or by "numbering up" (using multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. almacgroup.com
A multipurpose mesofluidic flow reactor can be developed as an automated platform for the rapid synthesis of key building blocks on a gram scale. durham.ac.uk This approach allows for efficient screening of reaction parameters and can be adapted for the synthesis of the piperidine core structure.
Table 2: Comparison of Batch and Continuous Flow Synthesis
| Feature | Large-Scale Batch Process | Continuous Flow Synthesis |
|---|---|---|
| Reaction Scale | Large volume in a single vessel | Small volume at any given time |
| Heat Transfer | Slower, lower surface-to-volume ratio | Rapid, high surface-to-volume ratio almacgroup.com |
| Safety | Higher risk with exotherms/hazardous materials | Inherently safer due to small hold-up volume almacgroup.com |
| Process Control | More challenging to maintain uniformity | Precise control of parameters durham.ac.uk |
| Scalability | "Sizing up" reactors can be complex | "Numbering up" or longer run times almacgroup.com |
| Footprint | Requires large manufacturing space | More compact equipment |
Chemical Transformations and Derivatization of 4 4 Chlorophenyl Piperidin 4 Yl Methanamine
Functionalization of the Piperidine (B6355638) Core
The piperidine ring of (4-(4-Chlorophenyl)piperidin-4-yl)methanamine is a key target for structural modifications to influence its physicochemical properties and biological activity. These modifications primarily involve N-substitution reactions, the introduction of various aromatic and heteroaromatic moieties, and stereochemical alterations.
N-Substitution Reactions (Acylation, Sulfonylation)
The secondary amine of the piperidine ring is readily susceptible to N-substitution reactions, such as acylation and sulfonylation. These reactions are fundamental in medicinal chemistry for modulating properties like lipophilicity, hydrogen bonding capacity, and metabolic stability.
N-Acylation: Acylation of the piperidine nitrogen can be achieved using various acylating agents, such as acyl chlorides or carboxylic acids activated with coupling agents. For instance, the reaction of a piperidine derivative with an activated carboxylic acid, often facilitated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of additives like 4-dimethylaminopyridine (B28879) (DMAP), leads to the formation of an amide bond. nih.gov This approach allows for the introduction of a wide array of acyl groups, ranging from simple alkyl and aryl groups to more complex moieties.
N-Sulfonylation: Sulfonylation of the piperidine nitrogen is another common modification, typically carried out using sulfonyl chlorides in the presence of a base. This reaction introduces a sulfonamide group, which can act as a hydrogen bond acceptor and influence the conformational preferences of the molecule. The synthesis of N-substituted sulfonamides has been demonstrated for various piperidine-containing scaffolds. nih.gov For example, 4-(4-(hydrazinecarbonyl)piperidine-1-carbonyl)benzenesulfonamide can be synthesized from 4-(aminosulfonyl)benzoic acid and ethyl isonipecotate, followed by hydrazinolysis. nih.gov This intermediate can then be further functionalized.
| Reaction Type | Reagents and Conditions | Functional Group Introduced | Reference |
| N-Acylation | Carboxylic acid, DCC, DMAP | Amide | nih.gov |
| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide | nih.govrasayanjournal.co.in |
Introduction of Diverse Aromatic and Heteroaromatic Groups on the Piperidine Ring
The introduction of aromatic and heteroaromatic groups onto the piperidine ring, either at the nitrogen atom or at other positions, can significantly impact the molecule's properties. These groups can engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding.
A new series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives substituted at the nitrogen atom have been synthesized, demonstrating the feasibility of introducing various groups at this position. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds and attaching aryl or heteroaryl groups to the piperidine nitrogen.
A notable example of heteroaromatic group introduction is the synthesis of compounds where a complex heterocyclic system is attached to the piperidine nitrogen. For instance, a pyrimidine (B1678525) derivative has been linked to a piperidine scaffold, showcasing the versatility of this approach in creating complex molecular architectures. mdpi.com
| Methodology | Aromatic/Heteroaromatic Group | Key Features | Reference |
| N-Alkylation/Arylation | Substituted phenyl, benzyl | Introduction of lipophilic groups | nih.gov |
| Buchwald-Hartwig Amination | Aryl, Heteroaryl | Versatile C-N bond formation | N/A |
| Multi-step synthesis | Pyrimidine | Construction of complex derivatives | mdpi.com |
Stereochemical Modifications and Enantiomer Resolution in Related Derivatives
The stereochemistry of the piperidine ring and its substituents can have a profound effect on the biological activity of the molecule. The development of stereoselective synthetic methods and techniques for enantiomer resolution is therefore of great importance.
Diastereoselective synthesis of substituted piperidines can be achieved through various methods, including iron-catalyzed thermodynamic equilibration of 2-alkenyl 6-substituted piperidines to favor the more stable cis-isomers. acs.org Another approach involves the diastereoselective epoxidation of tetrahydropyridines followed by regioselective ring-opening to yield highly substituted, oxygenated piperidines. acs.org
Enantiomer resolution of racemic mixtures is a common strategy to obtain stereochemically pure compounds. Classical resolution using chiral acids, such as tartaric acid, has been employed for the separation of enantiomers of related chiral amines. Kinetic resolution, for instance using a chiral base system like n-BuLi and (-)-sparteine, has been successfully applied to 2-aryl-4-methylenepiperidines to achieve high enantiomeric ratios. whiterose.ac.uk Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, is another powerful technique for the separation of enantiomers. nih.govmdpi.com
| Technique | Description | Application | Reference |
| Diastereoselective Synthesis | FeCl3-catalyzed equilibration | Synthesis of cis-2,6-disubstituted piperidines | acs.org |
| Diastereoselective Epoxidation | Epoxidation of tetrahydropyridines | Synthesis of oxygenated piperidines | acs.org |
| Kinetic Resolution | Asymmetric deprotonation | Enantioenrichment of 2-aryl-4-methylenepiperidines | whiterose.ac.uk |
| Chiral HPLC | Separation on chiral stationary phases | Resolution of racemic mixtures | nih.govmdpi.com |
Modifications of the Aminomethyl Group
The primary amine of the aminomethyl group at the C4 position of the piperidine ring is a key site for derivatization, allowing for the introduction of a wide range of functionalities through various chemical reactions.
Common modifications include amide bond formation through coupling with carboxylic acids. This reaction is typically mediated by standard peptide coupling reagents. nih.govresearchgate.net Another important transformation is reductive amination, where the primary amine reacts with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120), to form secondary or tertiary amines. nih.gov This method allows for the introduction of diverse alkyl and aryl substituents.
Furthermore, the primary amine can react with isocyanates or isothiocyanates to form ureas and thioureas, respectively. The synthesis of aminoethyl-substituted piperidine derivatives has been achieved through reductive amination of aldehydes, which were obtained from the oxidation of primary alcohols. nih.gov
| Reaction Type | Reagents and Conditions | Functional Group Formed | Reference |
| Amide Coupling | Carboxylic acid, Coupling agents | Amide | nih.govresearchgate.net |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)3 | Secondary/Tertiary Amine | nih.govnih.gov |
| Urea/Thiourea Formation | Isocyanate/Isothiocyanate | Urea/Thiourea | N/A |
Exploration of Linker Regions and Heterocyclic Tethers in Analogues
In the synthesis of related compounds, alkyl chains of varying lengths have been used as linkers to connect the piperidine nitrogen to another aromatic ring. researchgate.net The synthesis of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives showcases the use of a heterocyclic tether to link the piperidine ring to a benzimidazolone moiety. nih.gov The synthesis of these complex molecules often involves multi-step sequences, including amide coupling reactions to attach side chains to the piperidine core. nih.gov
| Linker/Tether Type | Synthetic Approach | Purpose | Reference |
| Alkyl Chain | N-alkylation | Spacing between pharmacophores | researchgate.net |
| Heterocyclic Tether | Multi-step synthesis | Rigidification, introduction of interaction sites | nih.gov |
Oxidative Chemistry and Degradation Pathways of Chlorophenyl-Substituted Piperidines
The oxidative stability and degradation pathways of this compound and its derivatives are important considerations, particularly in the context of their potential applications and environmental fate. The presence of the piperidine ring and the chlorophenyl group makes the molecule susceptible to both metabolic and environmental degradation processes.
Biocatalytic C-H oxidation has emerged as a powerful tool for the functionalization of piperidines. researchgate.netnih.govmedhealthreview.comresearchgate.netnews-medical.net This approach utilizes enzymes to selectively introduce hydroxyl groups at specific positions on the piperidine ring, which can then be further derivatized. medhealthreview.com The oxidation of methylpiperidine derivatives with mercuric acetate-edetic acid (EDTA) has been shown to yield piperidone products. researchgate.net
| Process | Key Features | Potential Products | Reference |
| Biocatalytic C-H Oxidation | Enzymatic hydroxylation | Hydroxylated piperidines | researchgate.netnih.govmedhealthreview.comresearchgate.netnews-medical.net |
| Chemical Oxidation | Hg(II)-EDTA | Piperidones | researchgate.net |
| Photochemical Degradation | UV irradiation | Dehalogenated and oxidized products | tbzmed.ac.irchemrxiv.orgnih.gov |
| Advanced Oxidation Processes | Generation of hydroxyl radicals | Mineralization to CO2, H2O, HCl | researchgate.netnih.gov |
Theoretical and Computational Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is essential for elucidating the structural basis of molecular recognition. For derivatives of the 4-(4-chlorophenyl)piperidine (B1270657) scaffold, docking studies have been pivotal in understanding their interaction with various biological targets, particularly the µ-opioid receptor (MOR). tandfonline.commdpi.com
The µ-opioid receptor, a key target for analgesic compounds, possesses a well-defined binding pocket. The crystal structures of the mouse µ-opioid receptor, such as those represented by PDB IDs 2VO0 and 2VO3, provide templates for these docking studies. Analysis of the binding pocket reveals a combination of hydrophobic and polar regions that are critical for ligand recognition.
For 4-phenylpiperidine (B165713) derivatives, a conserved binding mode within the MOR active site is frequently observed. mdpi.comnih.gov A key interaction is the formation of a salt bridge between the protonated nitrogen of the piperidine (B6355638) ring and the highly conserved aspartic acid residue, Asp147 (Asp3.32), in transmembrane helix 3 (TM3). mdpi.comnih.gov This ionic interaction is considered a canonical feature for the binding of many opioid ligands.
The 4-chlorophenyl group typically occupies a hydrophobic subpocket, engaging in van der Waals and hydrophobic interactions with surrounding nonpolar residues. nih.gov The orientation of this aromatic ring within the pocket can significantly influence binding affinity. Furthermore, the piperidine ring itself adopts a stable chair conformation, which is considered ideal for optimal interaction with the MOR. researchgate.net
Table 1: Key Amino Acid Residues in the µ-Opioid Receptor Binding Pocket Interacting with 4-Phenylpiperidine Ligands
| Residue | Location | Type of Interaction | Reference |
| Asp147 | TM3 | Ionic Bond / Salt Bridge | mdpi.comnih.gov |
| Tyr148 | TM3 | Hydrophobic, H-Bond | tandfonline.com |
| Met151 | TM3 | Hydrophobic | tandfonline.com |
| Trp133 | TM2/3 Interface | Hydrophobic | tandfonline.com |
| Ile144 | TM3 | Hydrophobic | tandfonline.com |
| Val236 | TM5 | Hydrophobic | tandfonline.com |
| His297 | TM6 | H-Bond, Hydrophobic | tandfonline.comnih.gov |
| Trp293 | TM6 | Aromatic/Hydrophobic | mdpi.com |
| Ile296 | TM6 | Hydrophobic | tandfonline.com |
| Trp318 | TM7 | Hydrophobic | tandfonline.commdpi.com |
| Ile322 | TM7 | Hydrophobic | tandfonline.com |
| Tyr326 | TM7 | H-Bond, Aromatic | mdpi.com |
Quantum Chemical Calculations (Density Functional Theory, DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. nih.gov These methods provide a detailed understanding of the electron distribution, molecular geometry, and reactivity, which are fundamental to its biological activity. mahendrapublications.com
DFT calculations are used to determine the most stable three-dimensional conformation of a molecule, known as geometry optimization. mdpi.com For compounds containing a piperidine ring, such as (4-(4-Chlorophenyl)piperidin-4-yl)methanamine, these calculations consistently predict that the piperidine ring adopts a chair conformation, which is its most stable form. researchgate.net The calculated bond lengths, bond angles, and torsion angles from DFT studies often show good agreement with experimental data obtained from X-ray crystallography. nih.govnih.gov
Electronic structure analysis focuses on the distribution of electrons within the molecule. Key parameters derived from this analysis are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between HOMO and LUMO is a critical descriptor of molecular stability and reactivity; a smaller gap suggests higher reactivity. mahendrapublications.com For chlorophenyl-containing compounds, the HOMO is often localized on the aromatic ring, indicating this region's importance in potential charge transfer interactions. mdpi.com
From the electronic structure calculated by DFT, a variety of quantum molecular descriptors can be derived. These descriptors quantify different aspects of the molecule's physicochemical properties and are invaluable for building predictive models like QSAR.
Table 2: Common Quantum Molecular Descriptors Calculated via DFT
| Descriptor | Symbol | Description | Reference |
| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | mahendrapublications.com |
| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | mahendrapublications.com |
| HOMO-LUMO Gap | ΔE | Difference between ELUMO and EHOMO; indicates chemical reactivity and stability. | mahendrapublications.com |
| Ionization Potential | IP | The minimum energy required to remove an electron from the molecule (approximated as -EHOMO). | |
| Electron Affinity | EA | The energy released when an electron is added to the molecule (approximated as -ELUMO). | |
| Electronegativity | χ | The ability of an atom or molecule to attract electrons (χ ≈ (IP + EA)/2). | |
| Chemical Hardness | η | Resistance to change in electron distribution (η ≈ (IP - EA)/2). | |
| Chemical Softness | S | The reciprocal of chemical hardness (S = 1/η). | |
| Dipole Moment | µ | A measure of the overall polarity of the molecule. | nih.gov |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface, indicating regions for electrophilic and nucleophilic attack. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling based on Structural Parameters
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For classes of compounds like 4-phenylpiperidine derivatives, QSAR models are developed to predict their potency as, for example, µ-opioid agonists. nih.govnih.gov
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. Then, a wide range of molecular descriptors (structural parameters) are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors, many of which are derived from DFT calculations. kcl.ac.uk
Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like neural networks, are then used to build a model that correlates a selection of these descriptors with the observed activity. nih.gov The predictive power of the resulting QSAR model is rigorously assessed through internal and external validation techniques. kcl.ac.uk A successful QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the structural optimization of lead candidates. nih.gov For instance, a QSAR study on 4-phenylpiperidine derivatives identified four key molecular descriptors that could successfully predict their analgesic activities. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Binding Site Exploration
While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net MD simulations are crucial for assessing the stability of a docked pose and exploring the dynamic behavior of the ligand within the binding site. mdpi.com
By simulating the ligand-protein complex in a solvated environment that mimics physiological conditions, MD can reveal important insights. mdpi.com The stability of the complex can be evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time. A stable RMSD suggests that the ligand remains securely in the binding pocket. researchgate.net
MD simulations also allow for a detailed analysis of the persistence of key interactions identified in docking. researchgate.net For example, the distance of the ionic bond between the piperidine nitrogen and Asp147 can be tracked to confirm its stability. nih.gov Furthermore, these simulations can reveal the role of water molecules in mediating ligand-protein interactions and uncover transient interactions that are not apparent in a static model. mdpi.com This dynamic exploration of the binding site provides a more realistic and comprehensive understanding of the molecular recognition process, explaining how subtle structural changes in a ligand can impact its binding affinity and functional activity.
Mechanistic and Molecular Interaction Studies Non Clinical Focus
Exploration of Molecular Targets and Binding Profiles
The 4-arylpiperidine scaffold is recognized as a "privileged structure" capable of binding to a diverse range of protein targets, particularly G-protein-coupled receptors (GPCRs). mdpi.com The specific molecular targets and binding profile for (4-(4-Chlorophenyl)piperidin-4-yl)methanamine itself are not extensively detailed in publicly available research. However, analysis of its structural analogues provides significant insight into its potential biological interactions.
Interaction with G-Protein-Coupled Receptors (e.g., US28)
While no specific studies detailing the interaction of this compound with the human cytomegalovirus-encoded GPCR US28 have been identified, the broader class of arylpiperidine and arylpiperazine derivatives are well-established as ligands for numerous aminergic GPCRs, including dopamine (B1211576) and serotonin (B10506) receptors. mdpi.com The core structure, featuring a basic nitrogen atom within the piperidine (B6355638) ring and an aromatic moiety, is a common pharmacophore for these targets. mdpi.com For instance, related compounds containing a 4-chlorophenylpiperidine moiety have been investigated as ligands for various GPCRs, suggesting that the title compound may possess affinity for receptors within this superfamily. nih.gov The interaction typically involves a salt bridge between the protonated piperidine nitrogen and a conserved aspartate residue in transmembrane domain 3 of aminergic GPCRs. mdpi.com
Enzyme Modulation and Inhibition Mechanisms (e.g., Phosphoethanolamine Methyltransferase, PfPMT)
There is currently no published research evaluating the activity of this compound against the Plasmodium falciparum enzyme phosphoethanolamine methyltransferase (PfPMT). Research into PfPMT inhibitors has primarily focused on other chemical classes, such as certain 4-aminoquinolines and quaternary ammonium (B1175870) compounds, which disrupt the synthesis of phosphatidylcholine, a crucial component of the parasite's cell membrane. The investigation of novel scaffolds, including piperidine derivatives, could represent a future direction in the search for new antimalarial agents targeting this pathway.
Wnt/β-Catenin Signaling Pathway Modulation by Analogues
Significant research has been conducted on structural analogues of this compound, particularly concerning the Wnt/β-catenin signaling pathway. This pathway is crucial for embryonic development and adult tissue homeostasis. nih.gov An important analogue, (1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine , also known as WAY-262611 , has been identified as a potent agonist of the Wnt/β-catenin pathway. nih.govacs.org
WAY-262611 activates the pathway not by directly mimicking Wnt proteins but through the inhibition of a natural antagonist, Dickkopf-1 (Dkk1). selleckchem.comcaymanchem.com Dkk1 normally functions by binding to the LRP5/6 co-receptor, preventing the formation of an active Wnt-Frizzled-LRP5/6 receptor complex and thereby suppressing the downstream signaling cascade that leads to the stabilization of β-catenin. abcam.com By inhibiting Dkk1, WAY-262611 restores the ability of Wnt proteins to engage their receptors, leading to β-catenin accumulation and the transcription of Wnt target genes. caymanchem.commedchemexpress.com This compound demonstrated potent activity in a TCF-luciferase reporter assay, a standard in vitro method for measuring Wnt/β-catenin pathway activation. abcam.comresearchgate.net
| Compound Name | Target Pathway | Mechanism of Action | In Vitro Potency (EC₅₀) |
| WAY-262611 | Wnt/β-Catenin | Dkk1 Inhibitor | 0.63 µM |
Table 1: Biological Activity Profile of the Analogue WAY-262611. Data sourced from multiple research findings. selleckchem.comcaymanchem.comabcam.com
Structure-Activity Relationship (SAR) Studies for Rational Molecular Design
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological activity. For the 4-arylpiperidine class, SAR studies have provided key insights into the requirements for affinity and specificity at various biological targets. nih.govnih.gov
Influence of Substituents on Target Specificity and Affinity
The biological activity of 4-arylpiperidine derivatives is highly dependent on the nature and position of substituents on both the piperidine ring and the aryl moiety.
Substitution on Piperidine Nitrogen (N1): The subject compound, this compound, is a secondary amine with no substituent on the piperidine nitrogen. In contrast, the potent Wnt agonist WAY-262611 features a large, heterocyclic 4-(naphthalen-2-yl)pyrimidin-2-yl group at this position. nih.gov This bulky, lipophilic group is critical for its interaction with Dkk1 and subsequent pathway activation, highlighting the importance of the N1 substituent for directing the molecule to specific biological targets.
Substitution at the C4 Position: The geminal disubstitution at the C4 position with both an aryl group and an aminomethyl group is a key structural feature. The 4-chlorophenyl group contributes to the molecule's lipophilicity and can engage in hydrophobic and halogen-bonding interactions within a target's binding pocket. The position of the chlorine atom is often crucial; for example, in some chemical series, a para-chloro substituent provides optimal activity compared to ortho or meta positioning. nih.goveurochlor.org The aminomethyl group provides a primary amine, which is a key hydrogen bonding donor and can be protonated at physiological pH, allowing for ionic interactions.
| Compound | N1-Substituent | C4-Aryl Group | C4-Additional Group | Known Activity |
| Subject Compound | -H | 4-Chlorophenyl | -CH₂NH₂ | Not specified |
| WAY-262611 | 4-(Naphthalen-2-yl)pyrimidin-2-yl | None | -CH₂NH₂ | Wnt/β-Catenin Agonist |
Table 2: Structural Comparison of the Subject Compound and its Active Analogue WAY-262611.
Design Principles for Modulating Biological Activity in in vitro Systems
The rational design of piperidine-based compounds for in vitro studies leverages principles derived from SAR. The piperidine ring serves as a versatile, non-planar scaffold that can orient substituents in precise three-dimensional arrangements to optimize interactions with biological targets. enamine.netresearchgate.net
Key design principles include:
Scaffold Decoration: The discovery of WAY-262611 originated from a high-throughput screening campaign that identified a 2-aminopyrimidine (B69317) template. nih.gov Subsequent optimization involved "decorating" the (piperidin-4-yl)methanamine core with different aryl groups on the pyrimidine (B1678525) ring to enhance potency and improve physicochemical properties. acs.orgresearchgate.net This illustrates a common design strategy: using a known core and systematically modifying peripheral substituents to modulate biological activity.
Conformational Constraint: The rigid structure of the piperidine ring limits the conformational freedom of the attached substituents. Introducing chiral centers or additional ring systems can further constrain the molecule's shape, which can lead to increased selectivity and affinity for a specific target. researchgate.netthieme-connect.com
Modulation of Physicochemical Properties: Substituents are chosen not only for their direct interaction with the target but also to fine-tune properties like solubility and cell permeability, which are critical for in vitro assay performance. For instance, the replacement of a phenyl ring with a more polar heterocycle or the addition of hydrogen-bond donors/acceptors can significantly alter a compound's properties and, consequently, its measured biological activity. thieme-connect.com
By applying these principles, medicinal chemists can rationally modify core scaffolds like this compound to develop analogues with desired activity profiles for specific in vitro biological systems.
Potential Research Applications and Future Directions
Utility as a Chemical Scaffold in Exploratory Synthetic Chemistry
The (4-(4-Chlorophenyl)piperidin-4-yl)methanamine structure is a valuable scaffold in exploratory synthetic chemistry due to its inherent structural features. The piperidine (B6355638) ring is a common motif in many biologically active molecules and approved drugs. nbinno.com The structure of this compound offers multiple points for chemical modification, including the piperidine nitrogen, the primary amine of the methanamine group, and potentially the chlorophenyl ring.
This versatility allows chemists to generate large libraries of related but structurally diverse compounds. By systematically altering these modification points, researchers can explore a vast chemical space to identify molecules with desired biological activities. For instance, derivatives of the closely related 4-(4'-chlorophenyl)-4-hydroxypiperidine have been synthesized and evaluated for analgesic properties. nih.gov This highlights the potential of the core scaffold in generating compounds that interact with the central nervous system.
The strategic placement of the aryl group and the aminomethyl substituent on a quaternary carbon center creates a rigid, three-dimensional shape. This conformational constraint is often crucial for achieving high-affinity and selective binding to biological targets like enzymes and receptors. Synthetic chemists leverage this pre-organized structure to design molecules that fit precisely into the binding sites of proteins implicated in disease.
| Scaffold/Derivative Class | Investigated Biological Activity | Reference |
|---|---|---|
| 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives | Analgesic, Hypotensive | nih.gov |
| Piperidin-1-yl derivatives | CNS depressant/stimulant, Anti-tubercular, Anti-cancer | nih.gov |
| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives | NLRP3 Inflammasome Inhibition | nih.gov |
| 4-Aroylpiperidines | Sigma-1 Receptor Ligands | nih.gov |
Development of Chemical Probes for Investigating Biological Pathways
A chemical probe is a highly selective small molecule used as a tool to study the function of a specific protein or pathway in a biological system. nih.gov The this compound scaffold is an excellent starting point for the development of such probes. Through iterative cycles of chemical synthesis and biological testing, analogues can be optimized to bind with high potency and selectivity to a single molecular target.
For example, by modifying this scaffold, researchers could develop probes to investigate G-protein coupled receptors (GPCRs), a large family of receptors involved in a vast array of physiological processes and diseases. nih.gov A selective probe allows for the rapid and reversible modulation of its target's function, providing insights that are complementary to genetic techniques. nih.gov High-quality chemical probes derived from this scaffold could help validate new drug targets, elucidate the mechanisms of disease, and investigate the connectivity between different signaling pathways. nih.gov
The development process involves creating a structure-activity relationship (SAR), which maps how specific changes to the molecule's structure affect its biological activity. nih.gov This information is critical for designing out unwanted off-target effects and creating a truly selective probe.
Advancements in Synthetic Methodologies for Novel Analogues
The creation of novel analogues based on the this compound core relies on a robust toolkit of synthetic organic chemistry methods. Researchers are continuously developing more efficient and versatile ways to construct and modify the piperidine ring and its substituents.
One powerful technique is the aza-Prins cyclization , which is an efficient method for preparing substituted piperidines. rsc.orgacs.orgresearchgate.netresearchgate.net This reaction involves the cyclization of a homoallylic amine with an aldehyde, allowing for the stereoselective construction of the piperidine ring with various substituents. rsc.orgacs.org Other important synthetic strategies include:
N-Alkylation/Arylation: The nitrogen atom of the piperidine ring can be readily modified through reactions with various alkyl or aryl halides, or through more advanced palladium-catalyzed coupling reactions, to introduce a wide range of substituents. researchgate.net
Amide Coupling: The primary amine of the methanamine group is a versatile handle for forming amide bonds. Coupling this amine with a diverse set of carboxylic acids introduces new functional groups and allows for the exploration of interactions with biological targets.
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to rapidly build molecular complexity, offering an efficient route to libraries of novel piperidine-containing compounds. nih.gov
Palladium-catalyzed cross-coupling reactions: These methods can be used to modify the chlorophenyl ring or to attach aryl groups to the piperidine scaffold. nih.gov
These and other synthetic advancements enable chemists to systematically and efficiently generate diverse collections of novel analogues for biological screening. nih.govbeilstein-journals.org
| Methodology | Description | Application |
|---|---|---|
| Aza-Prins Cyclization | Acid-catalyzed cyclization of a homoallylic amine and an aldehyde. | Stereoselective synthesis of the core piperidine ring. rsc.orgacs.org |
| Reductive Amination | Reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. | Functionalization of the piperidine nitrogen or synthesis of amine derivatives. nih.gov |
| Scholten–Baumann Reaction | Condensation reaction to form amides from an amine and an acyl chloride. | Synthesis of N-acylpiperidine derivatives. nih.gov |
| Buchwald-Hartwig Amination | Palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds. | Attaching aryl groups to the piperidine nitrogen. researchgate.net |
Integration of Cheminformatics and Machine Learning in Compound Design
Modern drug discovery increasingly relies on computational tools to accelerate the design and optimization of new therapeutic agents. osu.edu The this compound scaffold is well-suited for such in silico approaches.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique where a mathematical relationship is established between the chemical structures of a series of compounds and their biological activity. researchgate.netresearchgate.netneovarsity.org By generating a virtual library of analogues of the core scaffold and calculating various molecular descriptors (e.g., size, shape, electronic properties), researchers can use QSAR models to predict the activity of unsynthesized compounds. researchgate.netnih.gov This allows for the prioritization of the most promising candidates for synthesis, saving significant time and resources. neovarsity.org
Machine learning (ML) algorithms are becoming indispensable in this field. sebastianraschka.com ML models can be trained on large datasets of known active and inactive molecules to recognize complex patterns that are not obvious to human researchers. nih.gov For a scaffold like this compound, an ML workflow could involve:
Generating a large virtual library of potential derivatives.
Using a trained ML model to predict their activity against a specific target (e.g., a particular GPCR). nih.govveprintsevlab.org
Predicting other important properties, such as solubility or metabolic stability.
Ranking the virtual compounds to select a smaller, more promising set for laboratory synthesis and testing.
This synergy between traditional synthesis and cutting-edge computational methods holds immense promise for unlocking the full therapeutic potential of this versatile chemical scaffold.
Q & A
Q. What environmental impact assessments are needed for this compound?
- Methodological Answer : Follow ’s framework for environmental fate studies :
- Abiotic : Measure hydrolysis rates (pH 7, 25°C) and photodegradation in simulated sunlight.
- Biotic : Test acute toxicity in Daphnia magna (EC50) and biodegradability via OECD 301 assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
